4,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxolane
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Overview
Description
4,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions in the ring. This particular compound is characterized by the presence of two methyl groups and a phenylethyl group attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxolane typically involves the cyclization of appropriate diols with aldehydes or ketones. One common method is the acid-catalyzed reaction of 2-phenylethanol with 2,3-butanediol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields diols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
4,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxolane finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-phenyl-1,3-dioxolane
- 4,5-Dimethyl-2-(2-methylphenyl)-1,3-dioxolane
- 4,5-Dimethyl-2-(2-chlorophenyl)-1,3-dioxolane
Uniqueness
4,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxolane is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
6316-64-9 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4,5-dimethyl-2-(2-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2/c1-10-11(2)15-13(14-10)9-8-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI Key |
IMENRMSTFPVGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
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